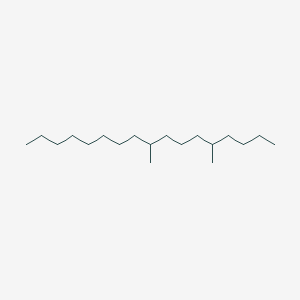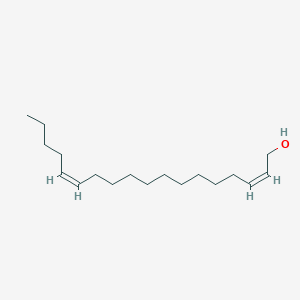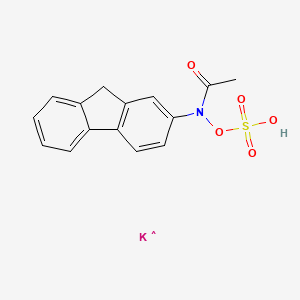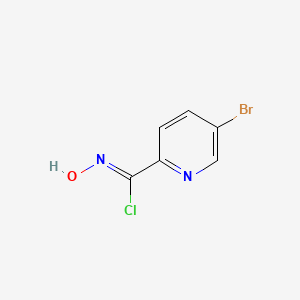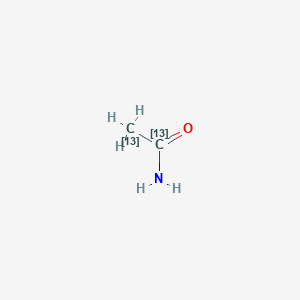
Acétamide-13C2
Vue d'ensemble
Description
Synthesis Analysis
Acetamide-13C2's synthesis involves isotopic labeling, where carbon atoms are substituted with carbon-13 isotopes. This modification allows for detailed analysis of chemical pathways and mechanisms. For instance, the metabolism of [1,2-13C2]acetate in rat brain has been studied using in vivo and in vitro 13C NMR spectroscopy, highlighting its utility in tracing metabolic processes and understanding the complex biochemistry of organisms (Cerdán et al., 1990).
Molecular Structure Analysis
The molecular structure of acetamide, including variants like Acetamide-13C2, has been extensively studied. Gas electron diffraction studies have provided detailed bond distances and angles, contributing to our understanding of its three-dimensional shape and electronic distribution (Kitano & Kuchitsu, 1973). Such detailed structural information is crucial for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Acetamide and its isotopically labeled variants participate in various chemical reactions, highlighting the amide bond's reactivity. For example, the reaction of H atoms with CH3CONH2 in solid para-hydrogen has been observed, producing radicals that can further react to form complex organic molecules, demonstrating acetamide's role in astrochemical and prebiotic chemistry (Haupa et al., 2020).
Applications De Recherche Scientifique
Synthèse de dérivés d'acétamide de flavonoïdes
L'acétamide-13C2 peut être utilisé dans la synthèse d'une nouvelle classe de dérivés d'acétamide de flavonoïdes {svg_1}. Ces dérivés de la quercétine, de l'apigénine, de la fisetine, du kaempférol et de la lutéoline ont été synthétisés avec des rendements de 80 à 82 % {svg_2}. La modification des flavonoïdes en ces dérivés d'acétamide améliore considérablement la biodisponibilité et les propriétés de toxicité ADMET {svg_3}.
Amélioration de la biodisponibilité
La biodisponibilité des flavonoïdes peut être améliorée en les modifiant en dérivés d'acétamide {svg_4}. L'analyse in vitro de la biodisponibilité montre que les flavonoïdes non modifiés ont des biodisponibilités comprises entre 10,78 et 19,29 % contre celle des dérivés d'acétamide comprises entre 20,70 et 34,87 % {svg_5}.
Propriétés antioxydantes
Bien que la modification des flavonoïdes en dérivés d'acétamide diminue leur activité antioxydante, ils possèdent encore certaines propriétés antioxydantes {svg_6}. La capacité antioxydante a été mesurée à l'aide du test au 2,2-diphényl-1-picrylhydrazyle (DPPH·) {svg_7}.
Propriétés de toxicité ADMET
Les dérivés d'acétamide des flavonoïdes présentent des propriétés de toxicité ADMET favorables {svg_8}. Cela les rend adaptés à diverses applications biologiques {svg_9}.
Synthèse de dérivés d'acétamide de phénoxy
L'this compound peut également être utilisé dans la synthèse de l'acétamide de phénoxy et de ses dérivés {svg_10}. Ces dérivés se sont avérés être des agents efficaces en termes de sécurité et d'efficacité {svg_11}.
Réactions de transamidation directe
L'this compound peut être utilisé dans des réactions de transamidation directe {svg_12}. Ces réactions impliquent une activation avec des catalyseurs métalliques {svg_13}.
Mécanisme D'action
Target of Action
The primary target of Acetamide-13C2 is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . The protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
Acetamide-13C2 negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . It also exhibits protein kinase activity .
Biochemical Pathways
The biochemical pathway involved in the action of Acetamide-13C2 is the Indole-3-Acetamide (IAM) pathway . In this pathway, tryptophan is converted to indole-3-acetamide by the monooxygenase activity of iaaM, followed by its hydrolysis to form carboxylic acid by iaaH enzyme .
Result of Action
The result of the action of Acetamide-13C2 is the inhibition of the aliphatic amidase operon, which leads to changes in the expression of certain proteins
Safety and Hazards
Orientations Futures
There is considerable interest in the development of new approaches to direct amidation . The ACS Green Chemistry Institute assessed the amide bond formation with good atom economy as one of the biggest challenges for organic chemists . There are uncertainties about its levels in foods. This report presents evidence that thermal decomposition of N-acetylated sugars and amino acids in heated gas chromatograph injectors contributes to artifactual acetamide in milk and beef .
Analyse Biochimique
Biochemical Properties
Acetamide-13C2 is utilized by certain organisms via the process of deamidation . This process occurs in the presence of the enzyme acylamidase . The ability to utilize Acetamide-13C2 as a sole source of carbon is a distinguishing characteristic of certain bacteria .
Cellular Effects
The utilization of Acetamide-13C2 by bacteria results in the breakdown of ammonium salts into ammonia, which increases the alkalinity of the medium . This change in pH can influence various cellular functions, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acetamide-13C2 utilization involves the enzymatic action of acylamidase . This enzyme catalyzes the deamidation of Acetamide-13C2, resulting in the release of ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide-13C2 utilization can be observed over time. The medium’s color change, from green to blue, indicates the utilization of Acetamide-13C2 . This color change is due to the increased alkalinity of the medium caused by the release of ammonia .
Metabolic Pathways
Acetamide-13C2 is involved in the metabolic pathway of deamidation . This process is catalyzed by the enzyme acylamidase .
Propriétés
IUPAC Name |
acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.053 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
600726-26-9 | |
| Record name | Ethanamide-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
